molecular formula C8H11NaO5 B7806529 Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Cat. No.: B7806529
M. Wt: 210.16 g/mol
InChI Key: UJZUICGIJODKOS-UHFFFAOYSA-M
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Description

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is a useful research compound. Its molecular formula is C8H11NaO5 and its molecular weight is 210.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate plays a significant role in the synthesis of various metal complexes, as demonstrated by Kunavina et al. (2019). They showed that its condensation with aryl methyl ketones leads to the formation of sodium 4-aryl-1-ethoxy-1,4-dioxobut-2-en-olates. These compounds, upon metal exchange, produce complexes that exhibit antibacterial activity against both gram-positive and gram-negative bacteria (Kunavina et al., 2019).

Utility in Reductive Alkylation

Vinter et al. (2010) explored the utility of this compound derivatives in the field of organic synthesis. They demonstrated the use of a related compound, 2-hydroxy-1,4-dioxane, in reductive alkylations of primary and secondary amines. This showcases the potential of this compound derivatives in the preparation of complex organic structures (Vinter et al., 2010).

Application in Advanced Oxidation Wastewater Treatment

The degradation of related compounds like 1,4-dioxane by advanced oxidation processes is another area of interest. Shen et al. (2017) investigated the degradation of 1,4-dioxane using the photoelectro-peroxone process, which combines ozonation, UV photolysis, and electrochemical hydrogen peroxide generation. This study suggests potential applications of this compound in environmental remediation and wastewater treatment (Shen et al., 2017).

Role in Photooxidation Studies

The this compound and its analogs have been studied for their photooxidation properties. For instance, Nardello et al. (1996) designed sodium 1,3-cyclohexadiene-1,4-diethanoate, a related compound, as a colorless trap for photogenerated singlet oxygen in aqueous solution. Such studies highlight the potential of this compound in photochemical research (Nardello et al., 1996).

Properties

IUPAC Name

sodium;1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZUICGIJODKOS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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